3-(Chloromethyl)heptane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVCBAMXYMWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861758 | |

| Record name | 3-(Chloromethyl)-heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-04-6, 1230-40-6 | |

| Record name | 3-(Chloromethyl)heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001230406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(CHLOROMETHYL)HEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 3-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Chloromethyl)-heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T84ZY4DN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)heptane: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive nature of 3-(chloromethyl)heptane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate. This document includes a summary of its physicochemical properties, structural identifiers, and representative experimental protocols for its synthesis and analysis, alongside visualizations of key chemical processes.

Chemical Properties and Structure

This compound, also known as 2-ethylhexyl chloride, is a halogenated alkane with the chemical formula C₈H₁₇Cl. It is a colorless liquid with a pungent odor.[1] Its structural and physical properties make it a versatile intermediate in various chemical syntheses.[2]

Structural Information

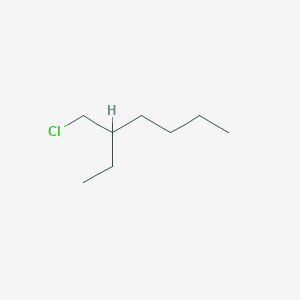

The structure of this compound features a heptane backbone with a chloromethyl group attached to the third carbon.

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| Synonyms | 2-Ethylhexyl chloride, 1-Chloro-2-ethylhexane[3][5] |

| CAS Number | 123-04-6[3][4] |

| Molecular Formula | C₈H₁₇Cl[3][4] |

| Molecular Weight | 148.67 g/mol [4][5] |

| SMILES | CCCCC(CC)CCl[4] |

| InChI Key | WLVCBAMXYMWGLJ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 166-168 °C[] |

| Melting Point | -70 °C[] |

| Density | 0.882 g/cm³[] |

| Solubility | Insoluble in water; soluble in most organic solvents. |

Reactivity and Applications

The presence of a primary chloroalkane makes this compound a reactive compound, particularly in nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of various functional groups. This reactivity is fundamental to its application as a key intermediate in the synthesis of pharmaceuticals, plasticizers, surfactants, and lubricants.[2] In the pharmaceutical industry, it is used in the synthesis of antihistamines, antipsychotics, and anticonvulsants.[1]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, analysis, and a common reaction of this compound.

Representative Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of primary alkyl chlorides from primary alcohols is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. The following is a representative protocol for the synthesis of this compound from 2-ethyl-1-hexanol.

Reaction: C₈H₁₈O + SOCl₂ → C₈H₁₇Cl + SO₂ + HCl

Methodology:

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with 2-ethyl-1-hexanol (1 equivalent). Anhydrous diethyl ether or dichloromethane can be used as a solvent.

-

Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. A small amount of pyridine (optional, ~0.1 equivalents) can be added to the alcohol solution before the addition of thionyl chloride.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride is carefully quenched by the slow addition of cold water or a saturated sodium bicarbonate solution. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for assessing the purity of this compound and confirming its identity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 µL in 1 mL).

-

GC-MS Parameters: The following are representative parameters for the analysis. Optimization may be required based on the specific instrument and column.

| Parameter | Setting |

| GC Column | VF-624ms or similar, 30 m x 0.25 mm ID x 1.4 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow of 1.0 mL/min |

| Oven Program | Initial temp 50 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

Nucleophilic Substitution Reaction: Synthesis of 3-(Azidomethyl)heptane

This protocol describes a representative nucleophilic substitution reaction where the chloride in this compound is displaced by an azide group using sodium azide.

Reaction: C₈H₁₇Cl + NaN₃ → C₈H₁₇N₃ + NaCl

Methodology:

-

Reaction Setup: To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask, add sodium azide (1.5 equivalents).

-

Reaction Conditions: The mixture is stirred vigorously and heated to 50-70 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous phase is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(azidomethyl)heptane, which can be further purified by column chromatography if necessary.

Safety Information

This compound is a flammable liquid and vapor and causes skin and eye irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles. Keep away from heat, sparks, and open flames.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

References

An In-depth Technical Guide to 3-(Chloromethyl)heptane (CAS Number: 123-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)heptane, also known by its synonyms 2-Ethylhexyl chloride and Isooctylchloride, is a versatile chloroalkane with the chemical formula C₈H₁₇Cl.[1][2][3] This colorless to clear yellow liquid possesses a pungent odor and is a key intermediate in a wide array of chemical syntheses.[1][4] Its utility stems from the reactive chloromethyl group, which makes it an effective alkylating agent in various nucleophilic substitution reactions.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and diverse applications, with a focus on its relevance to the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 123-04-6 | [2][4] |

| Molecular Formula | C₈H₁₇Cl | [5][6][7][8] |

| Molecular Weight | 148.67 g/mol | [5][6][7] |

| Appearance | Colorless to clear yellow liquid | [4] |

| Odor | Pungent | [1] |

| Boiling Point | 166-168 °C | [6] |

| Melting Point | -70 °C | [6] |

| Density | 0.882 g/cm³ | [6] |

| Flash Point | 60 °C | [6] |

| Water Solubility | 0.0503 g/L (at 20 °C) | [4][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |

| Refractive Index | 1.432-1.436 | [6] |

Synthesis of this compound

The industrial preparation of this compound, or 2-Ethylhexyl chloride, is typically achieved through the hydrochlorination of 2-ethyl-1-hexanol.

Experimental Protocol: Synthesis from 2-Ethyl-1-Hexanol

This protocol is based on established industrial processes for the synthesis of alkyl chlorides from primary alcohols.

Materials:

-

2-ethyl-1-hexanol

-

Gaseous hydrochloric acid

-

Suitable reactor equipped for heating, stirring, and pressure control

Procedure:

-

Charge the reactor with 2-ethyl-1-hexanol (e.g., 200 mol).

-

With stirring, heat the alcohol to approximately 110°C.

-

Introduce gaseous hydrochloric acid into the reactor.

-

Maintain the reaction temperature around 140°C and the pressure between 3.8 and 4.8 bars.

-

Continue the introduction of hydrochloric acid until the reaction is complete.

-

After the reaction is finished, cool the mixture to 80-85°C.

-

Decompress the reactor and allow the organic and aqueous phases to separate.

-

The organic phase, containing 2-ethylhexyl chloride, can be further purified by distillation to achieve a purity of over 97%.

Note: This is a generalized procedure and may require optimization based on the specific laboratory or industrial setup.

Chemical Reactivity and Experimental Protocols

The primary reactivity of this compound lies in its susceptibility to nucleophilic substitution reactions (SN2), where the chlorine atom is displaced by a nucleophile.[3] This makes it a valuable reagent for introducing the 2-ethylhexyl group into various molecules.

Williamson Ether Synthesis

This synthesis is a classic method for preparing ethers, where an alkoxide or phenoxide reacts with a primary alkyl halide.

Materials:

-

Alcohol or phenol

-

Strong base (e.g., sodium hydride, potassium hydroxide)

-

This compound

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.

-

Cool the solution in an ice bath and add the strong base portion-wise to form the alkoxide/phenoxide.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Slowly add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by a suitable technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude ether by distillation or column chromatography.

N-Alkylation of Amines

This compound can be used to alkylate primary and secondary amines to yield secondary and tertiary amines, respectively.

Materials:

-

Primary or secondary amine

-

This compound

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve the amine and the base in the chosen solvent.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or GC.

-

Upon completion, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the resulting amine by distillation or column chromatography.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Ethylhexyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 6. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans [organic-chemistry.org]

- 7. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 3-(Chloromethyl)heptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Chloromethyl)heptane, a halogenated alkane with applications in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural characterization. Experimental protocols are provided to ensure reproducibility, and key data is presented in a clear, tabular format for ease of reference.

Molecular Structure and Properties

This compound is a chiral chloroalkane with the chemical formula C₈H₁₇Cl. Its structure consists of a heptane backbone with a chloromethyl group attached to the third carbon atom.

| Property | Value |

| Chemical Formula | C₈H₁₇Cl |

| Molecular Weight | 148.67 g/mol |

| CAS Number | 123-04-6[1] |

| Appearance | Colorless liquid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the ¹H and ¹³C NMR data for this compound, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Caption: Molecular structure of this compound.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | ~3.53 | m | 2H | -CH₂Cl |

| B | ~1.59 | m | 1H | -CH- |

| C | ~1.43 | m | 4H | -CH₂- (C2, C4) |

| D | ~1.30 | m | 4H | -CH₂- (C5, C6) |

| E | ~0.90 | t | 6H | -CH₃ (C1, C7) |

Note: The chemical shifts are approximate and may vary slightly depending on the experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~49.5 | -CH₂Cl |

| 2 | ~41.8 | -CH- |

| 3 | ~32.0 | -CH₂- |

| 4 | ~29.8 | -CH₂- |

| 5 | ~26.2 | -CH₂- |

| 6 | ~23.1 | -CH₂- |

| 7 | ~14.1 | -CH₃ |

| 8 | ~11.3 | -CH₃ |

Note: The assignments are based on typical chemical shifts for alkyl halides and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound was obtained as a liquid film.

Caption: General workflow for obtaining an IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (-CH₂-) |

| 1380 | Medium | C-H bending (-CH₃) |

| ~725 | Strong | C-Cl stretching |

The spectrum is dominated by strong absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain. A key absorption is observed in the fingerprint region around 725 cm⁻¹, which is characteristic of the C-Cl stretching vibration in a chloroalkane.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

Caption: A simplified fragmentation pathway for this compound in EI-MS.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148/150 | < 1 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 113 | ~5 | [M - C₂H₅]⁺ |

| 99 | ~10 | [M - C₃H₆]⁺ |

| 85 | ~20 | [M - C₄H₈Cl]⁺ |

| 71 | ~30 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~60 | [C₃H₇]⁺ |

The mass spectrum shows a weak molecular ion peak at m/z 148 and 150, corresponding to the two isotopes of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is characteristic of an alkyl chloride, with the base peak at m/z 57, corresponding to the stable tert-butyl cation, which can be formed through rearrangement. Other significant fragments arise from the cleavage of the alkyl chain.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared Spectroscopy

Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean KBr plates was acquired prior to the sample scan and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1-2 scans/second.

This comprehensive spectroscopic dataset and the accompanying experimental protocols provide a valuable resource for researchers and scientists working with this compound, facilitating its identification, characterization, and use in various chemical applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-(Chloromethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-(Chloromethyl)heptane (also known as 2-ethylhexyl chloride), a key intermediate in the pharmaceutical and chemical industries. This document details established synthetic methodologies, rigorous purification protocols, and relevant physicochemical data to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₇Cl | [1][2] |

| Molecular Weight | 148.67 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][4] |

| Boiling Point | 166-168 °C at 760 mmHg | [2][4][5] |

| Melting Point | -70 °C | [2][4][5] |

| Density | 0.882 g/cm³ | [2][4] |

| Refractive Index | 1.432-1.436 | [2][4] |

| Flash Point | 60 °C | [4][5] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1][4][6] |

| CAS Number | 123-04-6 | [1][2] |

Synthesis of this compound

The primary and most established route for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group of its corresponding alcohol, 2-ethyl-1-hexanol. Two common and effective chlorinating agents for this transformation are gaseous hydrogen chloride (HCl) and thionyl chloride (SOCl₂).

Synthesis via Reaction with Gaseous Hydrogen Chloride

This industrial method involves the direct reaction of 2-ethyl-1-hexanol with gaseous hydrogen chloride at elevated temperature and pressure. This process is advantageous as it avoids the use of additional reagents that might complicate purification.[7]

-

Reaction Setup: A suitable pressure reactor is charged with 2-ethyl-1-hexanol (e.g., 26 kg, 200 mol).

-

Heating: The alcohol is heated to approximately 110 °C with stirring.

-

Introduction of HCl: Gaseous hydrogen chloride (e.g., 4.75 kg) is introduced into the reactor.

-

Reaction Conditions: The temperature is maintained at around 140 °C, and the pressure is kept between 3.8 and 4.8 bars.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours until the desired conversion is achieved.

-

Work-up:

-

The reaction mixture is cooled to 80-85 °C.

-

The reactor is decompressed.

-

The organic and aqueous phases are separated by decantation.

-

The composition of the resulting organic phase can be analyzed by gas chromatography (GC).

| Component | Mass Composition (%) |

| 2-Ethylhexyl chloride | 53.6 |

| Residual 2-ethyl-1-hexanol | 41.8 |

| Di(2-ethylhexyl)ether | 2.3 |

| Data obtained from a representative industrial process.[7] |

Synthesis via Reaction with Thionyl Chloride

The use of thionyl chloride is a common laboratory-scale method for the conversion of primary alcohols to alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[4]

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with 2-ethyl-1-hexanol (isooctanol) (e.g., 26 g).

-

Catalyst Addition: A catalytic amount of pyridine (e.g., 1 g) is added to the alcohol.

-

Addition of Thionyl Chloride: Thionyl chloride (e.g., 50 g) is added dropwise to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4 hours.

-

Initial Purification: The excess thionyl chloride is removed by distillation.

-

Work-up:

-

The remaining oil layer is separated.

-

The oil layer is washed sequentially with water, a 10% sodium carbonate solution, and again with water.

-

The washed organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride).

-

-

Final Purification: The crude product is filtered and purified by fractional distillation.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts such as di(2-ethylhexyl)ether, and any residual reagents. Fractional distillation is the most effective method for obtaining high-purity this compound.

Purification by Fractional Distillation

This technique separates compounds based on their boiling points. Given the difference in boiling points between this compound and potential impurities, fractional distillation can yield a product with high purity.

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

-

Distillation: The crude this compound is charged into the distillation flask. The mixture is heated, and the fraction boiling between 162-164 °C is collected.[4]

-

Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). A purity of over 97% is achievable with this method.[7]

Visualized Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Simplified reaction mechanism for the synthesis using thionyl chloride.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Chloride

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylhexyl chloride (CAS No. 123-04-6), an important organic compound utilized as an intermediate in various chemical syntheses, including the production of plasticizers, surfactants, and UV absorbers.[][2][3][4] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a visualization of a typical synthesis workflow. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

2-Ethylhexyl chloride is a colorless to pale yellow liquid with a characteristic sweet odor.[2][3][5] It is classified as an alkyl halide and is known for its hydrophobic nature, making it soluble in many organic solvents while being insoluble in water.[3]

Quantitative Data Summary

The physical properties of 2-Ethylhexyl chloride are summarized in the table below. The data has been compiled from various sources to provide a comparative overview.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Cl | [][5] |

| Molecular Weight | 148.67 g/mol | [][2][5] |

| Appearance | Colorless to pale yellow, transparent liquid | [][3][5] |

| Density | 0.840 - 0.882 g/cm³ | [][2][5][6][7] |

| Boiling Point | 166 - 173.4 °C at 760 mmHg | [][5][6][8] |

| Melting Point | -70 °C | [][5][6][8] |

| Flash Point | 52.5 - 68 °C | [5][6][7][8] |

| Refractive Index | 1.423 - 1.436 (at 20°C or 25°C) | [5][6] |

| Vapor Pressure | 1.5 hPa (at 20°C) / 1.69 mmHg (at 25°C) | [5] |

| Water Solubility | 0.0503 g/L (at 20°C) | [5][6] |

| Solubility in other solvents | Soluble in alcohol, ether, and halogenated hydrocarbons.[5] | [5] |

| LogP (Octanol/Water Partition Coefficient) | 5.6 (at 23°C) | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 2-Ethylhexyl chloride are outlined below. These protocols are based on standard laboratory techniques.

Determination of Density

The density of liquid 2-Ethylhexyl chloride can be accurately measured using a pycnometer or a hydrometer.

-

Objective: To determine the mass per unit volume of the substance.

-

Methodology (Pycnometer Method):

-

Calibration: Clean and dry a pycnometer of known volume and determine its mass (m₁). Fill the pycnometer with deionized water at a constant, known temperature (e.g., 20°C) and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Measurement: Empty and thoroughly dry the pycnometer. Fill it with 2-Ethylhexyl chloride at the same constant temperature.

-

Weighing: Weigh the pycnometer filled with the sample (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

-

-

Instrumentation: Analytical balance, pycnometer, thermostatically controlled water bath.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure.

-

Objective: To identify the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (top of the bulb level with the side arm of the distillation head), and a receiving flask.

-

Sample Preparation: Place a sample of 2-Ethylhexyl chloride and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. For high-purity substances, this range should be narrow. The reported boiling point range for 2-Ethylhexyl chloride is 166-168 °C.[][5][8]

-

-

Instrumentation: Distillation apparatus, heating mantle, calibrated thermometer.

Measurement of Refractive Index

The refractive index, a measure of how light propagates through the substance, is a useful indicator of purity.

-

Objective: To measure the ratio of the speed of light in a vacuum to its speed in 2-Ethylhexyl chloride.

-

Methodology:

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of 2-Ethylhexyl chloride onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20°C). Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. The expected range is 1.432-1.436.[5]

-

-

Instrumentation: Abbe refractometer with a constant temperature bath.

Solubility Testing

This protocol determines the qualitative and quantitative solubility of 2-Ethylhexyl chloride in various solvents.

-

Objective: To assess the solubility of the compound in aqueous and organic media.

-

Methodology (Qualitative):

-

Preparation: Place a small, measured amount (e.g., 25 mg) of 2-Ethylhexyl chloride into a test tube.[9]

-

Solvent Addition: Add a small volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, diethyl ether) in portions, shaking vigorously after each addition.[9]

-

Observation: Visually inspect for dissolution. The compound is considered insoluble in water but soluble in solvents like ether and alcohol.[3][5]

-

-

Methodology (Quantitative - for Water Solubility):

-

Saturated Solution: Prepare a saturated solution by adding an excess of 2-Ethylhexyl chloride to a known volume of water in a sealed vial.[10]

-

Equilibration: Stir the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the phases to separate. Carefully take an aliquot from the aqueous phase, ensuring no undissolved droplets are included.

-

Quantification: Analyze the concentration of 2-Ethylhexyl chloride in the aqueous sample using a suitable, pre-calibrated analytical method such as Gas Chromatography (GC).[10] The reported solubility is approximately 0.0503 g/L.[5][6]

-

-

Instrumentation: Test tubes, vortex mixer, constant temperature shaker, Gas Chromatograph (GC).

Synthesis and Purification Workflow

2-Ethylhexyl chloride can be synthesized from 2-ethylhexanol. The following diagram illustrates a typical laboratory-scale synthesis and purification process.

Caption: Workflow for the synthesis and purification of 2-Ethylhexyl chloride.

References

- 2. 2-ETHYL HEXYL CHLORIDE (ISO OCTYL CHLORIDE) CAS No.123-04-6 Manufacturer, Trader, and Exporter [avdpharma.in]

- 3. CAS 123-04-6: 2-Ethylhexyl chloride | CymitQuimica [cymitquimica.com]

- 4. products.basf.com [products.basf.com]

- 5. chembk.com [chembk.com]

- 6. 2-Ethylhexyl chloride CAS# 123-04-6 [gmall.chemnet.com]

- 7. ahwxchem.com [ahwxchem.com]

- 8. fishersci.com [fishersci.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. benchchem.com [benchchem.com]

Solubility of 3-(Chloromethyl)heptane in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)heptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 2-ethylhexyl chloride), a key intermediate in the chemical and pharmaceutical industries. Due to its role in the synthesis of surfactants, plasticizers, lubricants, and various active pharmaceutical ingredients, a thorough understanding of its solubility is critical for process optimization, reaction kinetics, and formulation development.[1][2] This document collates available quantitative solubility data, details the experimental protocols for its determination, and discusses the underlying physicochemical principles governing its behavior in organic media.

Introduction to this compound

This compound (CAS No. 123-04-6) is a halogenated alkane with a reactive chloromethyl group, making it a versatile alkylating agent in organic synthesis.[2][3] Its structure, an eight-carbon branched alkyl chain, dictates its general solubility, rendering it largely immiscible with water but soluble in a majority of organic solvents.[4][5] The compound is a colorless to yellow liquid and is classified as a flammable liquid and an irritant.[6][7][8] Its utility as a precursor in the production of pharmaceuticals—such as antihistamines, antipsychotics, and anticonvulsants—underscores the importance of precise solubility data for drug development and manufacturing processes.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Cl | [1][4] |

| Molecular Weight | 148.67 g/mol | [1][8] |

| Boiling Point | 166 - 168 °C (@ 760 mmHg) | [6][9] |

| Melting Point | -70 °C | [6][9] |

| Density | ~0.88 g/cm³ | [1][4] |

| Flash Point | 60 °C | [6][9] |

| Water Solubility | 0.0503 g/L (at 20 °C) | [4][9][10] |

| LogP (Octanol/Water) | 5.6 (at 23 °C) | [9] |

Solubility of this compound

As a nonpolar compound, this compound is generally soluble in nonpolar and moderately polar organic solvents, following the principle of "like dissolves like".[5] It is considered insoluble in water but miscible with solvents such as ethanol, ether, and halogenated hydrocarbons.[4][9][11]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly accessible literature. The most definitive data comes from studies on liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE). The following tables summarize the available mutual solubility and phase equilibria information.

Table 1: Mutual Solubility of this compound and Formic Acid [6][7]

This table presents the mutual solubility of this compound (Component 1) and formic acid (Component 2) at various temperatures, indicating the composition of the two liquid phases in equilibrium.

| Temperature (°C) | Mole Fraction of Component 1 in Formic Acid-Rich Phase (x₁) | Mole Fraction of Component 1 in Heptane-Rich Phase (x₁) |

| 20 | Data not specified in abstract | Data not specified in abstract |

| 30 | Data not specified in abstract | Data not specified in abstract |

| 40 | Data not specified in abstract | Data not specified in abstract |

| 50 | Data not specified in abstract | Data not specified in abstract |

| 60 | Data not specified in abstract | Data not specified in abstract |

| 70 | Data not specified in abstract | Data not specified in abstract |

| 80 | Data not specified in abstract | Data not specified in abstract |

| Note: The source article states data was determined in the 20-80 °C range but does not provide the specific values in the abstract. Access to the full text is required for the complete dataset. |

Table 2: Vapor-Liquid Equilibria Data Summary

The following systems have been studied, indicating miscibility in the liquid phase under the tested conditions. The full datasets containing mole fractions of each component in the liquid (x) and vapor (y) phases at equilibrium are available in the cited literature.

| Binary System Components | Pressure (kPa) | Reference(s) |

| N,N-Dimethylformamide + this compound | 10.00 | [6][7] |

| p-Xylene + this compound | 40.0 | [10][12][13] |

| N-Methylpyrrolidone (NMP) + this compound | 40.0 | [12][13] |

| 2-Ethyl-1-hexanol + this compound | 40.0 | [12][13] |

Experimental Protocols

Detailed and reproducible experimental design is crucial for obtaining thermodynamically valid solubility data.[14] The following sections describe both specific methods used in the cited literature and a general-purpose protocol for determining solubility.

Cloud-Point Method for Mutual Solubility

This method was utilized to determine the mutual solubilities of the formic acid and this compound system.[6]

-

Sample Preparation : Prepare binary heterogeneous samples of known composition by mass in sealed glass ampoules.

-

Heating : Place the ampoule into a thermostatically controlled water bath. Heat the sample slowly while stirring until a single, homogeneous liquid phase is formed.

-

Cloud-Point Determination : Slowly cool the sample. The temperature at which the solution first shows turbidity (the "cloud point") is recorded as the temperature of phase separation for that specific composition.

-

Data Collection : Repeat this procedure for various compositions to construct a complete phase diagram.

Equilibrium Still Method for Vapor-Liquid Equilibria

For determining the VLE of this compound with solvents like N,N-dimethylformamide, a modified Gillespie or recirculating still is used.[6][12][15]

-

Apparatus : Employ a dynamic VLE still (e.g., modified Gillespie still) capable of maintaining a constant pressure.

-

Equilibration : Introduce the binary mixture into the still and heat it to boiling. Allow the system to reach a steady state where the temperature and composition of the liquid and vapor phases are constant. This typically takes 1-2 hours.

-

Sampling : Once equilibrium is established, carefully collect samples from both the liquid and the condensed vapor phases.

-

Composition Analysis : Analyze the mole fractions of each component in the liquid and vapor samples using a suitable analytical technique, such as gas chromatography (GC), with a specified uncertainty (e.g., ±0.1%).[6]

General Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a liquid solute in an organic solvent.[4][16]

-

Preparation : Add an excess amount of this compound (the solute) to a series of vials containing a known volume of the desired organic solvent. The presence of a distinct solute phase is necessary to ensure saturation.

-

Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation : Cease agitation and allow the vials to rest, permitting the excess undissolved solute to separate from the saturated solution. Centrifugation can be used to accelerate this process.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear, supernatant liquid phase (the saturated solution). Immediately filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved micro-droplets.

-

Quantification : Accurately dilute the filtered sample to a concentration within the calibrated range of an analytical instrument (e.g., GC-FID or HPLC-UV). Calculate the concentration of this compound in the saturated solution against a prepared calibration curve.[4][17][18]

Visualized Workflows

Logical Flow for Solubility Class Determination

The following diagram outlines a logical workflow for classifying an unknown organic compound based on its solubility in a series of common laboratory solvents.

References

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. benchchem.com [benchchem.com]

- 5. Making sure you're not a bot! [tib.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Formamide, N,N-dimethyl- (CAS 68-12-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. p-Xylene (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. reddit.com [reddit.com]

- 18. improvedpharma.com [improvedpharma.com]

Navigating the Reactivity of the Chloromethyl Group in 3-(Chloromethyl)heptane: An In-depth Technical Guide

Disclaimer: Detailed experimental data specifically for the reactivity of 3-(chloromethyl)heptane is not extensively available in publicly accessible literature. This guide is therefore based on established principles of organic chemistry, drawing parallels with the known reactivity of structurally similar, sterically hindered primary alkyl halides. The experimental protocols provided are representative examples and may require optimization for this specific substrate.

Executive Summary

This compound is a primary alkyl halide characterized by significant steric hindrance around the reactive chloromethyl group due to the branching at the 3-position of the heptane backbone. This structural feature is paramount in dictating its chemical behavior, primarily the competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. This document provides a comprehensive analysis of these competing reactions, supported by theoretical principles, generalized experimental methodologies, and graphical representations of the underlying mechanistic pathways. The content is tailored for researchers, scientists, and professionals in drug development, offering a predictive framework for the chemical transformations of this versatile synthetic intermediate.

Introduction

The chloromethyl group is a valuable functional handle in organic synthesis, enabling the introduction of an alkyl chain through various nucleophilic substitution reactions.[1] In the case of this compound, the primary chloride is positioned on a carbon adjacent to a chiral center with ethyl and butyl substituents. This beta-branching creates a sterically encumbered environment that significantly influences the kinetics and outcomes of its reactions. Understanding the interplay of steric effects and reaction conditions is crucial for predicting and controlling the synthesis of desired products.[2] This guide will delve into the mechanistic dichotomy of SN2 and E2 reactions as they pertain to this compound, providing a foundational understanding for its application in synthetic chemistry.[3]

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented in Table 1.[4][5]

| Property | Value |

| Molecular Formula | C8H17Cl[4] |

| Molecular Weight | 148.67 g/mol |

| CAS Number | 123-04-6[4] |

| Appearance | Clear, colorless liquid[4] |

| Boiling Point | 180-185 °C[4] |

| Density | ~0.88 g/mL[4] |

| Solubility | Insoluble in water; soluble in organic solvents[4] |

Reaction Mechanisms and Steric Effects

The reactivity of the chloromethyl group in this compound is dominated by two competing bimolecular mechanisms: SN2 (Substitution, Nucleophilic, Bimolecular) and E2 (Elimination, Bimolecular).

Nucleophilic Substitution (SN2)

The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the chlorine.[6] This concerted mechanism, where the carbon-nucleophile bond forms simultaneously with the carbon-chlorine bond cleavage, leads to an inversion of stereochemistry at the reaction center.[7]

However, the rate of SN2 reactions is highly sensitive to steric hindrance.[8][9] In this compound, the bulky ethyl and butyl groups at the beta-position obstruct the pathway for the incoming nucleophile to access the electrophilic carbon of the chloromethyl group.[2][10] This steric hindrance raises the energy of the crowded pentacoordinate transition state, thereby significantly slowing down the rate of SN2 reactions.[2] While SN2 reactions are characteristic of primary alkyl halides, the beta-branching in this compound makes it less reactive in this pathway compared to unhindered primary alkyl halides like 1-chloroheptane.[6][11]

Elimination (E2)

The E2 reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the one bearing the leaving group (a beta-hydrogen), leading to the formation of a double bond.[12] For this compound, the beta-hydrogens are on the 3-position of the heptane chain.

The E2 mechanism is less sensitive to steric hindrance at the alpha-carbon compared to the SN2 mechanism because the base attacks a peripheral beta-hydrogen rather than the sterically shielded carbon center.[13] In fact, steric hindrance in the substrate can favor E2 over SN2.[14] Strong, bulky bases, such as potassium tert-butoxide, are particularly effective at promoting E2 elimination while minimizing competing SN2 substitution.[15][16]

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[3] However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.[12] In the case of this compound, E2 elimination would lead to the formation of 3-ethylhept-1-ene.

Unfavored Mechanisms: SN1 and E1

SN1 and E1 reactions proceed through a carbocation intermediate.[8][15] These mechanisms are generally not significant for primary alkyl halides like this compound because the formation of a primary carbocation is energetically unfavorable.[6][11]

Factors Influencing the SN2 vs. E2 Competition

The outcome of the reaction of this compound with a nucleophile/base is a delicate balance of several factors, summarized in Table 2.

| Factor | Favors SN2 | Favors E2 | Rationale |

| Substrate Structure | Primary, unhindered | Tertiary > Secondary > Primary | This compound is a primary but sterically hindered substrate, making E2 more competitive than for a simple primary halide.[3] |

| Nucleophile/Base | Good nucleophile, weak base (e.g., I-, Br-, CN-, RS-) | Strong, sterically hindered base (e.g., t-BuO-, DBU, DBN) | Strong, bulky bases can more easily access a beta-proton than the sterically shielded alpha-carbon.[15][17] |

| Solvent | Polar aprotic (e.g., acetone, DMSO, DMF) | Less polar solvents can favor E2. Polar aprotic solvents can increase the effectiveness of the base.[13] | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[2] |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by an increase in temperature. |

Experimental Protocols (Representative)

Due to the lack of specific literature for this compound, the following are generalized protocols for SN2 and E2 reactions on sterically hindered primary alkyl halides.

Protocol for a Representative SN2 Reaction: Synthesis of 3-(Azidomethyl)heptane

Objective: To favor nucleophilic substitution by using a good nucleophile that is a relatively weak base in a polar aprotic solvent.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diatomaceous earth

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol for a Representative E2 Reaction: Synthesis of 3-Ethylhept-1-ene

Objective: To favor elimination by using a strong, sterically hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cooled base solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the alkene product.

-

Further purify the product by fractional distillation if necessary.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic concepts discussed.

Caption: The concerted SN2 mechanism for this compound.

Caption: The concerted E2 elimination mechanism for this compound.

Caption: Factors influencing the competition between SN2 and E2 pathways.

Conclusion

The reactivity of the chloromethyl group in this compound is a classic example of the interplay between substrate structure and reaction conditions in determining the outcome of a chemical transformation. Due to significant steric hindrance from beta-branching, the typically favored SN2 pathway for primary alkyl halides is slowed, allowing the E2 elimination pathway to become a major competing reaction, especially in the presence of strong, bulky bases and at elevated temperatures. A thorough understanding of these competing mechanisms and the factors that influence them is essential for the effective utilization of this compound as a building block in organic synthesis. The predictive models and representative protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this sterically hindered primary alkyl halide.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 7. web.viu.ca [web.viu.ca]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 11. brainly.in [brainly.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The E2 Reaction Mechanism [chemistrysteps.com]

- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethylheptane and its isomers are versatile chloroalkane building blocks utilized in a variety of synthetic applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals. Their utility stems from the reactive chloromethyl group, which can readily participate in nucleophilic substitution reactions, allowing for the introduction of the octyl moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of the structural isomers of chloromethylheptane, detailing their physicochemical properties, synthesis methodologies, and spectroscopic characterization.

Introduction

The C8H17Cl isomers, specifically the chloromethylheptanes, represent a class of halogenated alkanes with significant utility in organic synthesis. The position of the methyl group on the heptane chain, as well as the point of attachment of the chloromethyl group, gives rise to a number of structural isomers, each with potentially unique physical and chemical properties. Understanding the characteristics of these individual isomers is crucial for their effective application in targeted chemical synthesis. This guide will focus on the isomers derived from the chloromethylation of heptane and its methyl-substituted isomers.

Isomers of Chloromethylheptane

The structural diversity of chloromethylheptane arises from the different parent alkane backbones. The primary isomers are derived from n-heptane and the various isomers of methylheptane.

Isomers Derived from n-Heptane

When the parent chain is n-heptane, the chloromethyl group can be attached at various positions, leading to the following primary isomers:

-

1-(Chloromethyl)heptane

-

2-(Chloromethyl)heptane

-

4-(Chloromethyl)heptane [3]

Isomers Derived from Methylheptane

Further structural diversity is achieved when the parent alkane is a methylheptane. The primary isomers of methylheptane are 2-methylheptane, 3-methylheptane, and 4-methylheptane. The position of the chloromethyl group on these branched backbones leads to a wider array of isomers.

Physicochemical Properties

The physical properties of the chloromethylheptane isomers are influenced by their molecular structure. Branching in the carbon chain generally leads to a decrease in the boiling point compared to the straight-chain isomer due to reduced van der Waals forces.

Table 1: Physicochemical Properties of Selected Chloromethylheptane Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 123-04-6 | C8H17Cl | 148.67 | 166-168[2][4] | 0.882[2][4] | 1.432-1.436[4] |

| 4-(Chloromethyl)heptane | 128400-02-2 | C8H17Cl | 148.67[3] | Not available | Not available | Not available |

Synthesis of Chloromethylheptane Isomers

The synthesis of chloromethylheptane isomers can be achieved through various established methods for the chlorination of alkanes and the conversion of alcohols.

General Experimental Protocol: Chlorination of a Methylheptane

A representative method for the synthesis of a chloromethylheptane isomer involves the free-radical chlorination of the corresponding methylheptane.

Materials:

-

Methylheptane isomer

-

Sulfuryl chloride (SO2Cl2)

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

-

To a solution of the methylheptane isomer in the anhydrous solvent under a nitrogen atmosphere, a catalytic amount of AIBN is added.

-

The solution is heated to reflux.

-

Sulfuryl chloride is added dropwise to the refluxing solution over a period of time.

-

The reaction mixture is refluxed for an additional period to ensure complete reaction, monitored by GC-MS.

-

After cooling to room temperature, the reaction mixture is carefully washed with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to isolate the desired chloromethylheptane isomer.

Note: This is a general procedure and may require optimization for specific isomers. The reaction can produce a mixture of chlorinated products, requiring careful purification.

Synthesis from the Corresponding Alcohol

An alternative and often more selective method involves the conversion of the corresponding hydroxymethylheptane (an octyl alcohol isomer) to the chloride.

Materials:

-

Hydroxymethylheptane isomer

-

Thionyl chloride (SOCl2) or concentrated hydrochloric acid

-

Pyridine (optional, as a scavenger for HCl)

-

Anhydrous ether or other suitable solvent

-

Distillation apparatus

Procedure:

-

The hydroxymethylheptane isomer is dissolved in the anhydrous solvent.

-

The solution is cooled in an ice bath.

-

Thionyl chloride is added dropwise with stirring. If using concentrated HCl, it is added in excess.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude chloromethylheptane is purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation and differentiation of chloromethylheptane isomers.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The signal for the protons of the chloromethyl group (-CH2Cl) typically appears as a doublet or triplet in the range of 3.4-3.6 ppm, with the exact chemical shift and multiplicity depending on the adjacent carbon atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum is particularly useful for distinguishing between isomers, as each unique carbon atom gives a distinct signal. The carbon of the chloromethyl group is typically observed in the range of 45-55 ppm.

Table 2: Representative Spectroscopic Data for this compound

| Data Type | Description |

| ¹H NMR | Signals corresponding to the various alkyl protons and a characteristic signal for the -CH2Cl protons. |

| ¹³C NMR | Distinct signals for each of the eight carbon atoms in the molecule. |

| Mass Spec | Molecular ion peak (M+) and characteristic fragmentation patterns. |

Note: Detailed spectral data can be found in various chemical databases.

Logical Relationships of Isomers

The following diagram illustrates the relationship between the parent methylheptane isomers and the resulting chloromethylheptane isomers.

Caption: Relationship between parent alkanes and their chloromethylated isomers.

Experimental Workflow for Isomer Identification

A typical workflow for the synthesis and identification of a specific chloromethylheptane isomer is outlined below.

Caption: A generalized experimental workflow for isomer synthesis and characterization.

Conclusion

The isomers of chloromethylheptane are a valuable class of synthetic intermediates. This guide has provided a foundational understanding of their structures, properties, and methods of synthesis and characterization. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these building blocks is essential for the rational design and efficient execution of synthetic routes to complex target molecules. Further research into the specific properties and reactivity of each isomer will undoubtedly expand their applications in organic chemistry.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 3-(Chloromethyl)heptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage protocols for 3-(Chloromethyl)heptane (CAS No. 123-04-6). Adherence to these guidelines is crucial to ensure a safe laboratory environment and to minimize risks to personnel and property.

Chemical and Physical Properties

This compound, also known as 2-Ethylhexyl chloride, is a flammable and colorless to clear yellow liquid.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value |

| Molecular Formula | C8H17Cl |

| Molecular Weight | 148.67 g/mol [3] |

| Appearance | Clear, colorless to yellow liquid[1][2] |

| Odor | Chloroalkane-like[1] |

| Boiling Point | 166-168 °C (330.8 - 334.4 °F) at 760 mmHg[4] |

| Melting Point | -70 °C (-94 °F)[4] |

| Flash Point | 60 °C (140 °F)[4] |

| Density | 0.882 g/mL[5] |

| Water Solubility | 0.0503 g/L at 20 °C (practically insoluble)[1][2] |

| Vapor Pressure | 1.5 hPa at 20 °C[2] |

| Refractive Index | 1.432-1.436[5] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[4] The primary hazards include flammability and irritation to the skin, eyes, and respiratory system.[2][6] It may also cause an allergic skin reaction.[4][7]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[4]

-

H410: Very toxic to aquatic life with long lasting effects.[3][7]

NFPA 704 Rating (estimated): [6]

-

Health: 2 (Moderate)

-

Flammability: 2 (Moderate)

-

Instability: 0 (Minimal)

A comprehensive PPE strategy is the first line of defense when handling this compound.

Handling Procedures

Safe handling of this compound requires adherence to strict protocols to prevent exposure and accidents.

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8] Smoking is strictly prohibited in areas where this chemical is handled and stored.[8]

-

Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge.[6][8]

-

Tools: Use non-sparking tools and explosion-proof equipment.[6][8]

-

Personal Hygiene: Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.

-

Empty Containers: Empty containers retain product residue and can be hazardous.[6] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[6]

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

-

Container: Store in a tightly closed container.[6]

-

Location: Store in a cool, dry, and well-ventilated place.[6] This should be a designated flammables area.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[9]

-

Temperature: Store at room temperature.[5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[6] |

A spill of this compound should be treated as a hazardous event.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Water spray can be used to cool fire-exposed containers.[6]

-

Specific Hazards: Flammable liquid and vapor.[4] Vapors may form an explosive mixture with air and can travel to a source of ignition and flash back.[6] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, available data indicates the following:

-

Acute Toxicity:

-

Oral LD50 (rat): 7340 mg/kg (low toxicity).[2]

-

-

Irritation:

-

Sensitization: May cause an allergic skin reaction.[4]

-

Other Potential Health Effects: Ingestion of large amounts may cause central nervous system depression.[6] Inhalation may cause dizziness or suffocation.[6]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

As this compound is a chemical intermediate, specific "experimental protocols" primarily refer to its safe use in organic synthesis reactions. The following is a generalized protocol for its use as a reagent.

General Protocol for Use in a Reaction:

-

Reaction Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and the setup is secure.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, establish an inert atmosphere (e.g., nitrogen or argon) within the reaction vessel.

-

Reagent Measurement: Following all PPE and handling guidelines (Sections 2 and 3), measure the required amount of this compound using a graduated cylinder or syringe.

-

Addition to Reaction: Add the this compound to the reaction vessel, typically dropwise via an addition funnel to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

-

Work-up: Once the reaction is complete, quench the reaction mixture using appropriate procedures, being mindful of any potential exothermic reactions.

-

Extraction and Purification: Perform extraction and purification of the desired product. All handling of solutions containing this compound or its byproducts should adhere to the safety precautions outlined in this guide.

-

Waste Disposal: Segregate and dispose of all chemical waste, including any unreacted this compound, according to institutional and regulatory guidelines.

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-Ethylhexyl chloride | C8H17Cl | CID 31240 - PubChem [pubchem.ncbi.nlm.nih.gov]